N-([3,3'-bipyridin]-5-ylmethyl)-3-chlorobenzamide
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Overview
Description
N-([3,3’-bipyridin]-5-ylmethyl)-3-chlorobenzamide is a compound that features a bipyridine moiety linked to a chlorobenzamide group. Bipyridine derivatives are known for their versatile applications in various fields, including coordination chemistry, catalysis, and materials science. The presence of the chlorobenzamide group adds to its potential reactivity and utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([3,3’-bipyridin]-5-ylmethyl)-3-chlorobenzamide typically involves the coupling of a bipyridine derivative with a chlorobenzamide precursor. One common method is the Suzuki coupling reaction, which involves the palladium-catalyzed cross-coupling of a halogenated bipyridine with a boronic acid derivative of chlorobenzamide . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of bipyridine derivatives, including N-([3,3’-bipyridin]-5-ylmethyl)-3-chlorobenzamide, often employs large-scale coupling reactions using robust and scalable methods such as the Suzuki or Stille coupling reactions . These methods are favored for their high yields and the ability to produce large quantities of the desired product with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-([3,3’-bipyridin]-5-ylmethyl)-3-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The chlorobenzamide group can be reduced to form corresponding amines.
Substitution: The chlorine atom in the chlorobenzamide group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or primary amines under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-([3,3’-bipyridin]-5-ylmethyl)-3-chlorobenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-([3,3’-bipyridin]-5-ylmethyl)-3-chlorobenzamide involves its interaction with molecular targets such as enzymes and receptors. The bipyridine moiety can chelate metal ions, which can modulate the activity of metalloenzymes . Additionally, the compound can intercalate into DNA, disrupting its function and leading to cytotoxic effects in cancer cells .
Comparison with Similar Compounds
N-([3,3’-bipyridin]-5-ylmethyl)-3-chlorobenzamide can be compared with other bipyridine derivatives such as:
2,2’-bipyridine: Known for its strong coordination with metal ions and use in catalysis.
4,4’-bipyridine: Used in the formation of coordination polymers and metal-organic frameworks.
3,3’-bipyridine: Similar to N-([3,3’-bipyridin]-5-ylmethyl)-3-chlorobenzamide but lacks the chlorobenzamide group, making it less reactive in certain substitution reactions.
The uniqueness of N-([3,3’-bipyridin]-5-ylmethyl)-3-chlorobenzamide lies in its combined bipyridine and chlorobenzamide functionalities, which provide a versatile platform for various chemical modifications and applications.
Properties
IUPAC Name |
3-chloro-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O/c19-17-5-1-3-14(8-17)18(23)22-10-13-7-16(12-21-9-13)15-4-2-6-20-11-15/h1-9,11-12H,10H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXVPKNQTPVFJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCC2=CC(=CN=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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